Disperse Red 60

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Disperse Red 60 involves several key steps:

Bromination and Hydrolysis: The process begins with 1-aminoanthraquinone, which undergoes bromination and hydrolysis in a sulfuric acid medium to produce 1-amino-2-bromo-4-hydroxyanthraquinone.

Condensation Reaction: The 1-amino-2-bromo-4-hydroxyanthraquinone is then subjected to a condensation reaction with phenol in the presence of an acid-binding agent.

Industrial Production Methods: In industrial settings, the preparation method is optimized to improve yield and reduce production costs. The process involves controlling the moisture content of the reactants and using efficient dehydration techniques . The yield of this compound can reach up to 93%, with a chromatograph content of above 99.5% .

化学反応の分析

Reaction Scheme:

-

Bromination and Hydrolysis :

-

Condensation with Phenol :

Substitution Reactions

The phenoxy group (-OPh) and amino (-NH₂) groups are primary sites for substitution:

Oxidation:

-

Agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

-

Outcome : Formation of quinone derivatives, altering chromophoric properties .

-

Example Reaction :

Reduction:

-

Agents : Sodium borohydride (NaBH₄), zinc dust (Zn).

-

Outcome : Conversion to hydroquinone derivatives, affecting color intensity .

-

Example Reaction :

Environmental Degradation and Adsorption

This compound’s recalcitrance in water necessitates advanced removal methods:

Adsorption Studies:

| Parameter | Optimal Value | Removal Efficiency |

|---|---|---|

| pH | 11 | 86% (this compound) |

| Temperature | 60°C | 86% (this compound) |

| Adsorbent Dosage | 200 mg/L | 86% (this compound) |

| Contact Time | 240 min | 86% (this compound) |

Stability Under Industrial Conditions

-

Thermal Stability : Stable up to 155°C, critical for textile dyeing processes .

-

Photodegradation : Susceptible to UV light, leading to fading; mitigated by stabilizers in commercial formulations .

Comparative Reactivity with Analogues

| Property | This compound | Reactive Blue 19 |

|---|---|---|

| Molecular Formula | C₂₀H₁₃NO₄ | C₂₂H₁₆N₂Na₂O₁₁S₃ |

| Degradation Efficiency | 86% (via Alcea rosea) | 68% (via Alcea rosea) |

| Major Reactive Sites | Phenoxy, amino groups | Sulfonate groups |

科学的研究の応用

Textile Industry

Disperse Red 60 is widely utilized in the textile industry due to its vibrant color and excellent fastness properties. It is specifically effective for dyeing polyester and other synthetic fibers. The dyeing process often requires high temperatures and specific conditions to achieve optimal results.

Dyeing Techniques

- High-Temperature Dyeing : DR 60 can be applied at temperatures around 150°C, allowing for deep penetration into the fiber structure.

- Ultrasonic Dyeing : Recent studies indicate that ultrasonic waves can enhance the dyeing efficiency of DR 60 on polytrimethylene terephthalate (PTT), improving color yield and reducing processing time .

Environmental Applications

The environmental impact of disperse dyes, including DR 60, has garnered attention due to their potential toxicity and persistence in aquatic ecosystems. Research has focused on assessing the ecological risks associated with these dyes.

Toxicity Studies

- A study evaluating the effects of DR 60 on zebrafish embryos demonstrated significant biochemical alterations at environmentally realistic concentrations. Key biomarkers such as total glutathione and acetylcholinesterase were affected, indicating oxidative stress and neurotoxicity .

Wastewater Treatment

- Innovative approaches using organo-metal oxide nanocomposites have been developed for the removal of DR 60 from wastewater. These methods involve adsorption processes that demonstrate high efficiency in dye degradation .

Biomedical Applications

This compound has potential applications in biomedical fields, particularly in drug delivery systems and as a tracer in imaging techniques.

Drug Delivery Systems

- The dye's properties allow it to be incorporated into polymeric matrices for controlled release applications. Its stability and biocompatibility make it suitable for use in various pharmaceutical formulations.

Advanced Material Science

Research into the stabilization mechanisms of DR 60 has led to advancements in material science, particularly concerning polymer composites.

Stabilization Mechanisms

- Studies have shown that incorporating polyether derivatives with DR 60 enhances its stability in dispersions. This improvement is attributed to increased adlayer thickness and polyether chain density, which can be beneficial for various industrial applications .

Data Tables

Case Studies

- Ultrasonic Dyeing of PTT : A study demonstrated that using ultrasonic waves significantly improved the dye uptake of this compound on PTT fibers, leading to better color fastness and reduced energy consumption during the dyeing process .

- Environmental Toxicity Assessment : Research highlighted the toxic effects of disperse dyes on aquatic organisms, emphasizing the need for stringent regulations regarding their discharge into water bodies .

- Nanocomposite Adsorption : The development of organo-metal oxide nanocomposites showed promising results in effectively removing this compound from wastewater, showcasing a novel approach to tackle industrial dye pollution .

作用機序

The mechanism by which Disperse Red 60 exerts its effects involves its interaction with the substrate. The dye molecules bind to the substrate through Van der Waals forces and hydrogen bonding . This binding causes the substrate to fluoresce, making it useful in various applications such as staining and dyeing . The molecular targets and pathways involved in these interactions are still being studied, but they are believed to involve the dye’s anthraquinone structure and its ability to form stable complexes with the substrate .

類似化合物との比較

Disperse Red 60 can be compared with other similar anthraquinone dyes, such as Disperse Red 11 and Disperse Red 13. These dyes share similar structures and properties but differ in their specific functional groups and dyeing characteristics . For example:

Disperse Red 11: Contains a nitro group, which affects its color and dyeing properties.

Disperse Red 13: Contains a methyl group, which influences its solubility and stability.

This compound is unique due to its specific combination of amino, hydroxyl, and phenoxy groups, which contribute to its excellent dyeing properties and stability .

生物活性

Disperse Red 60 (DR 60) is a synthetic azo dye commonly used in the textile industry. Its biological activity, particularly its toxicity and environmental impact, has garnered attention in recent research. This article reviews the biological effects of DR 60, focusing on its interactions with aquatic organisms, potential toxicity, and removal methods from wastewater.

This compound is an azo dye characterized by its low solubility in water and high affinity for synthetic fibers. It is primarily used for dyeing polyester fabrics and is known for its vibrant color and stability under various conditions. However, the persistence of such dyes in the environment raises concerns about their ecological impact.

Toxicological Studies

Recent studies have highlighted the toxic effects of this compound on aquatic organisms, particularly during early developmental stages. A significant study conducted on zebrafish (Danio rerio) embryos demonstrated that exposure to DR 60 at environmentally relevant concentrations resulted in biochemical alterations indicative of oxidative stress and impaired metabolic functions.

Key Findings from Zebrafish Studies

- Biochemical Markers : The study measured several biomarkers including total glutathione (TG), glutathione S-transferase (GST), and lipid peroxidation (LPO). Results indicated that:

- Energy Metabolism : The cellular energy allocation (CEA) was assessed, revealing that exposure to DR 60 affected energy dynamics within the embryos. The relationship between available energy and energy consumption was disrupted, which could have long-term implications for growth and survival .

Removal Techniques

The removal of this compound from wastewater is critical due to its toxicological profile. Various methods have been explored:

- Natural Coagulants : A study investigated the use of Alcea rosea root extract for the removal of DR 60 from synthetic sewage. Optimal conditions for dye removal were determined:

- Nanocomposite Materials : Research has also focused on using organo-metal oxide nanocomposites for dye elimination. Chitosan modified with Schiff bases showed promise in effectively degrading DR 60 in aqueous solutions through adsorption mechanisms .

Environmental Impact Assessment

A comprehensive assessment was conducted to evaluate the environmental risks associated with this compound discharge into water bodies. The study emphasized the need for regulatory measures to mitigate the release of such dyes into aquatic ecosystems due to their potential to disrupt biochemical processes in early life stages of fish .

Comparative Analysis of Removal Methods

| Method | Maximum Removal Efficiency | Optimal Conditions |

|---|---|---|

| Alcea rosea Extract | 86% | pH = 11, Coagulant = 200 mg/L |

| Organo-metal Nanocomposites | Varies | Specific conditions dependent on formulation |

特性

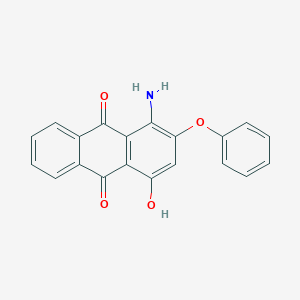

IUPAC Name |

1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXFWEJMQVIWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO4 | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025210 | |

| Record name | C.I. Disperse Red 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17418-58-5, 12223-37-9, 70956-30-8 | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Red 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17418-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Red 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017418585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-phenoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 60 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4431S01IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992) | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。